molecular formula C31H46O9 B1683534 [(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate CAS No. 139713-81-8

[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate

Cat. No.: B1683534
CAS No.: 139713-81-8
M. Wt: 562.7 g/mol
InChI Key: FMPIEMVVEJGMCY-YYURHUSPSA-N
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Preparation Methods

[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate can be isolated from cell cultures of Taxus chinensis var. mairei . The synthetic routes and reaction conditions for yunnanxane involve the use of spectroscopic methods to determine its structure . Industrial production methods typically involve the cultivation of Taxus species and the extraction of yunnanxane from their cell cultures .

Scientific Research Applications

Properties

CAS No.

139713-81-8

Molecular Formula

C31H46O9

Molecular Weight

562.7 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate

InChI

InChI=1S/C31H46O9/c1-15-13-23(40-29(36)16(2)18(4)32)27-28(39-21(7)35)26-17(3)22(37-19(5)33)11-12-31(26,10)14-24(38-20(6)34)25(15)30(27,8)9/h16,18,22-24,26-28,32H,3,11-14H2,1-2,4-10H3/t16-,18+,22+,23+,24+,26+,27+,28+,31+/m1/s1

InChI Key

FMPIEMVVEJGMCY-YYURHUSPSA-N

SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yunnanxane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Reactant of Route 2
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Reactant of Route 3
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Reactant of Route 4
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Reactant of Route 5
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Reactant of Route 6
[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate
Customer
Q & A

Q1: What is the structural characterization of yunnanxane?

A1: Yunnanxane possesses the molecular formula C28H42O7 with a molecular weight of 490.6 g/mol [, ]. Its structure comprises a taxane skeleton with a 14β-(2'-methyl-3'-hydroxy)butyryloxy substituent, distinguishing it from other taxoids [, ].

Q2: In which plant species and parts is yunnanxane found?

A2: Yunnanxane was first isolated from the bark of Taxus yunnanensis []. Subsequently, it has been found in the heartwood of Taxus cuspidata [], as well as callus and cell cultures of Taxus chinensis var. mairei [, , , , , ]. Notably, it has been detected in various Taxus species and hybrids, often as a predominant taxoid in in vitro cell cultures [].

Q3: Are there analytical methods available to identify and quantify yunnanxane?

A3: Yes, several analytical techniques have been employed for the identification and quantification of yunnanxane. These include:

  • High-performance liquid chromatography (HPLC): This method, often coupled with UV detection, allows for the separation and quantification of yunnanxane in complex mixtures [, , ].
  • Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of yunnanxane even in low concentrations [, ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, and two-dimensional NMR techniques like COSY and COLOC have been instrumental in elucidating the structure of yunnanxane [, ].

Q4: Can the production of yunnanxane in Taxus cell cultures be manipulated?

A4: Yes, researchers have explored different strategies to influence yunnanxane production in Taxus cell cultures. For example:

  • Genetic Modification: Antisense RNA technology has been used to suppress the expression of the taxoid 14β-hydroxylase gene, the enzyme responsible for directing the taxol pathway towards 14β-hydroxy taxoids like yunnanxane. This approach successfully reduced the yield of yunnanxane and other C-14 oxygenated taxoids in transgenic Taxus × media cell lines [, ].

Q5: Is there any research on the biological activity of yunnanxane?

A6: While yunnanxane itself has not been extensively studied for its biological activity, its structural similarity to other taxanes, especially those with a C-14 oxygenation pattern, warrants further investigation. Some research suggests that specific structural features, like the presence of a hydroxyl group at the C-7 position in taxuyunnanin-7β-ol, a yunnanxane analogue, might contribute to biological activity [].

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